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Compound of Interest |

Compound Name: 3-(1-Hydroxyethyl)benzophenone
CAS No.: 67173-18-6
Cat. No.: B130620

Compound ID: 3-(1-Hydroxyethyl)benzophenone CAS: 67173-18-6 (Racemic) | MW: 226.27
g/mol Formula:

[1]12]
Executive Technical Summary

3-(1-Hydroxyethyl)benzophenone (3-HEBP) is a chiral secondary alcohol featuring a
benzophenone core.[2] It typically arises as a reduced metabolite or synthetic intermediate of
3-acetylbenzophenone.[2] In drug development, it is monitored as a specific impurity in the
synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.

For the analytical scientist, the critical challenge is distinguishing 3-HEBP from its ketone
precursor (3-acetylbenzophenone) and its potential dehydration products (styrenic derivatives).
This guide provides a self-validating spectral framework to confirm identity and purity.[2]

Synthesis & Sample Preparation (The Self-Validating
Protocol)

To ensure spectral data integrity, one must verify the sample source. If commercial standards
are unavailable, 3-HEBP is synthesized via the chemoselective reduction of 3-
acetylbenzophenone.
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Reagents: 3-Acetylbenzophenone, Sodium Borohydride (

), Ethanol.

Experimental Workflow

The following workflow ensures the retention of the benzophenone moiety while selectively
reducing the acetyl group.

3-Acetylbenzophenone eduction NaBH4 / EtOH Quench: 1M HCI Isolation Extraction: DCM leanup ields ~90% 3-(1-Hydroxyethyl)
(Starting Material) (0°C to RT, 2h) (pH ~3) Wash: Brine Silica Flash (Hex/EtOAc) benzophenone

Click to download full resolution via product page

Figure 1: Chemoselective reduction workflow.[2] The disappearance of the acetyl ketone signal
is the primary process control.[2]

Infrared Spectroscopy (FT-IR)

Diagnostic Value: High. IR is the fastest method to validate the conversion of the acetyl ketone
to the alcohol.
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Wavenumber (

Functional Group Intensity/Shape Assi -
) ssighmen

Structural

Diagnostic: Indicates

formation of the
O-H Stretch 3350 — 3450 Broad, Medium
alcohol.[2] Absent in

starting material.

Benzophenone
ketone.[2][3]
Conjugated with two
phenyl rings.[2][3][4]

C=0 Stretch 1655 — 1665 Strong, Sharp

Aromatic ring

C=C Aromatic 1595, 1445 Medium ,
breathing modes.[2][3]

Secondary alcohol (
C-O Stretch 1050 — 1080 Strong
) bond stretch.[2][3]

Methyl group (
C-H (sp3) 2970, 2930 Weak
) stretching.[2]

Critical Control Point: The starting material (3-acetylbenzophenone) exhibits two carbonyl
peaks: one at ~1660

(benzophenone) and a distinct acetyl peak at ~1685
. Success is defined by the complete disappearance of the 1685

band.

Mass Spectrometry (MS)

Method: GC-MS (El, 70eV) or LC-MS (ESI+). Molecular lon:
226.[1][2][3][41[5]

Fragmentation Logic (El)
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Under Electron Impact (El), the molecule follows a predictable fragmentation tree driven by
alpha-cleavage at the alcohol and stability of the benzoyl cation.

Molecular lon [M]+
m/z 226

-15 (Alpha Cleavage) |-18 (Dehydration) Inductive Cleavage

Benzoyl Cation
[C6H5CO]+
m/z 105 (Base Peak)

[M - H20]+
m/z 208

28 (CO Loss)

Phenyl Cation
[C6H5]+
m/z 77

Click to download full resolution via product page

Figure 2: El Fragmentation Pathway.[2] The peak at m/z 105 is typically the base peak due to
the high stability of the benzoyl cation.

LC-MS (ESI+) Profile:

e $[M+H]*+ $: 227.1 Da

o $[M+Na]™+ $: 249.1 Da

e $[M+H - H_20]*+ $: 209.1 Da (Common in-source fragmentation for benzylic alcohols).
Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d). Internal Standard: TMS (0.00 ppm).
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This is the definitive method for structural confirmation.[2] The molecule possesses a chiral
center, but in an achiral solvent, the enantiomers are magnetically equivalent.

H NMR Data (400 MHz)

Shift ( Coupling (
Multiplicity Integral Assignment
» Ppm) y Hz)

Methyl

group.

Hydroxyl (

2.20 - 2.50 Broad Singlet 1H - )-[2][4] Shiftis
concentration

dependent.[2][3]

Methine (
4,92 -4.98 Quartet (q) 1H 6.4
) adjacent to OH.

Benzophenone
7.40 —7.52 Multiplet (m) 3H - ring (meta/para
protons).[2]

Central ring H5 +
7.55-7.65 Multiplet (m) 2H - Benzophenone
H4.[2]

Benzophenone
) ortho protons +
7.75-7.82 Multiplet (m) 4H - )
Central ring

H2/H4/H6.[2]

Detailed Aromatic Assignment Logic: The benzophenone moiety creates a complex aromatic
region (7.4-7.9 ppm). However, the methine quartet at ~4.95 ppm coupled to the methyl
doublet at ~1.50 ppm is the specific "fingerprint” for the 1-hydroxyethyl moiety attached to an
aromatic ring.
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C NMR Data (100 MHz)

Shift (
Carbon Type Assignment
» Ppm)
25.3 Methyl carbon.[2]
Methine carbon (attached to
70.1
OH).[2][3]
Aromatic carbons (complex
125.0-132.0 A
(An) overlap).[2][3]
Aromatic quaternary C (ipso to
137.5 a yc e
benzoyl).[2][3]
Aromatic quaternary C (ipso to
146.0 a yclp
hydroxyethyl).[2][3]
196.8 Benzophenone Carbonyl.

Quality Control & Impurity Profiling

When analyzing 3-HEBP as an impurity in Ketoprofen or photoinitiator synthesis, use the

following discrimination table:

Key
Analyte
H NMR Feature

Key IR Feature

3-Acetylbenzophenone Singlet Two C=0 bands (1685, 1660
(Precursor) at ~2.6 ppm )
3-(1- Doublet

Hydroxyethyl)benzophenone (~1.5 ppm), Quartet (~4.9
(Target)

One C=0 (1660), Broad OH
(3400)

ppm)
3-Vinylbenzophenone ABX System (Vinyl protons o
No OH, C=C stretch distinct
(Dehydration Impurity) 5.3-6.8 ppm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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